

LC-MS/MS method for quantifying D-Galactose-¹³C-3 metabolites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Galactose-13C-3*

Cat. No.: *B12391572*

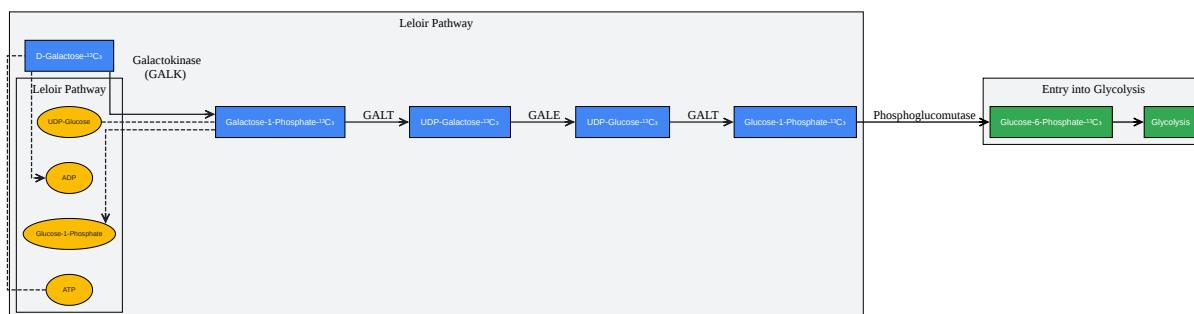
[Get Quote](#)

An LC-MS/MS method for the sensitive and specific quantification of D-Galactose-¹³C₃ and its key metabolites is crucial for researchers studying galactose metabolism, particularly in the context of metabolic flux analysis and diagnosing disorders like galactosemia. This application note provides a detailed protocol for the analysis of D-Galactose-¹³C₃, Galactose-1-phosphate-¹³C₃, and UDP-Galactose-¹³C₃ in biological matrices.

Introduction

Galactose is a critical monosaccharide in cellular metabolism, primarily processed through the Leloir pathway to be converted into glucose-1-phosphate, which then enters glycolysis.[\[1\]](#)[\[2\]](#) The use of stable isotope-labeled compounds, such as D-Galactose-¹³C₃, allows for precise tracing of the metabolic fate of galactose through its downstream pathways. This is invaluable for metabolic flux analysis, understanding enzyme kinetics, and identifying metabolic bottlenecks in disease states.[\[3\]](#)[\[4\]](#)

This method employs a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach to quantify D-Galactose-¹³C₃ and its metabolites. The protocol is designed for researchers, scientists, and drug development professionals who require accurate measurement of these compounds in complex biological samples.


Principle of the Method

The method involves the extraction of polar metabolites from a biological matrix (e.g., plasma, cell culture, tissue homogenates) using a protein precipitation and extraction procedure. The

extracted samples are then analyzed using a hydrophilic interaction liquid chromatography (HILIC) system coupled to a triple quadrupole mass spectrometer.^[5] The separation on the HILIC column allows for the retention and resolution of highly polar sugar phosphates. Quantification is achieved using the stable isotope dilution method and Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.^[6]

Metabolic Pathway of D-Galactose

D-Galactose is primarily metabolized through the Leloir pathway, which involves its conversion into glucose-1-phosphate in three main steps. When using D-Galactose-¹³C₃ as a tracer, the ¹³C₃ label is carried through each subsequent metabolite.

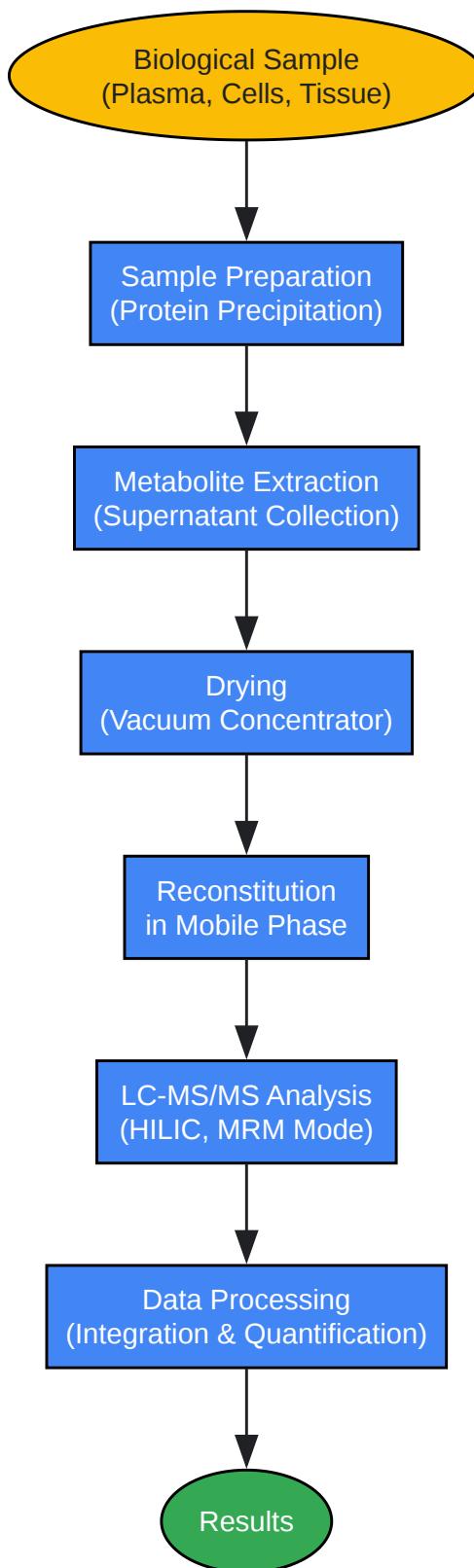
[Click to download full resolution via product page](#)

Caption: The Leloir Pathway for D-Galactose-¹³C₃ metabolism.

Experimental Protocols

This section details the necessary materials, sample preparation, and LC-MS/MS analysis procedures.

Materials and Reagents


- D-Galactose-¹³C₃ (isotopic purity >99%)
- Internal Standards (IS): ¹³C₆-Glucose, ¹³C₆,¹⁵N₅-Glutamate, or other appropriate labeled compounds[5]
- Methanol (LC-MS Grade)
- Acetonitrile (LC-MS Grade)
- Water (LC-MS Grade)
- Ammonium Hydroxide (Optima Grade)
- Ammonium Acetate (Optima Grade)
- Microcentrifuge tubes
- Syringe filters (0.22 µm)

Sample Preparation: Protein Precipitation and Extraction

This protocol is adapted for plasma or cell lysate samples.[5]

- Homogenization: If using tissue, homogenize the sample in 200 µL of ice-cold deionized water. For plasma or cell lysates, start at the next step.
- Precipitation: Add 800 µL of ice-cold methanol containing the internal standards to 200 µL of the sample.
- Vortex: Vortex the mixture thoroughly for 30 seconds.
- Incubation: Incubate at -20°C for 30 minutes to facilitate protein precipitation.
- Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.

- Supernatant Collection: Carefully collect 600 μ L of the supernatant and transfer it to a new tube.
- Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
- Reconstitution: Reconstitute the dried extract in 100 μ L of the initial LC mobile phase (e.g., 80% Acetonitrile / 20% Water).
- Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet any remaining particulates.
- Transfer: Transfer the supernatant to an LC autosampler vial for analysis.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for metabolite analysis.

LC-MS/MS Analysis

- LC System: UPLC/UHPLC system
- Column: Waters XBridge BEH Amide XP (2.1 x 100 mm, 2.5 μ m) or equivalent HILIC column[5]
- Mobile Phase A: 20 mM Ammonium Acetate, 0.2% NH₄OH in Water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C
- MS System: Triple Quadrupole Mass Spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Negative
- MRM Transitions: The following transitions are theoretical and should be optimized on the specific instrument. They are based on known fragmentation patterns of sugar phosphates.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Polarity
D-Galactose- ¹³ C ₃	182.1	89.1	Negative
Galactose-1- Phosphate- ¹³ C ₃	262.1	79.0 (PO ₃ ⁻)	Negative
UDP-Galactose- ¹³ C ₃	568.1	323.0 (UDP)	Negative
<hr/>			
Internal Standard			
Example			
¹³ C ₆ -Glucose	185.1	92.1	Negative

- LC Gradient:

Time (min)	% Mobile Phase B
0.0	85
2.0	85
12.0	35
13.0	35
14.0	85
18.0	85

Quantitative Performance

The method should be validated for linearity, sensitivity, precision, and accuracy. The following tables summarize expected performance characteristics based on similar published methods.

[3][7]

Table 1: Calibration Curve and Sensitivity Data

Analyte	Linear Range	R ²	LLOQ (nM)
D-Galactose- ¹³ C ₃	5 nM - 1000 nM	> 0.99	5
Galactose-1- Phosphate- ¹³ C ₃	10 nM - 2000 nM	> 0.99	10
UDP-Galactose- ¹³ C ₃	10 nM - 2000 nM	> 0.99	10

Table 2: Precision and Accuracy (Recovery)

Analyte	Intra-assay CV (%)	Inter-assay CV (%)	Recovery (%)
D-Galactose- ¹³ C ₃	< 8%	< 10%	85-110%
Galactose-1- Phosphate- ¹³ C ₃	< 10%	< 15%	85-115%
UDP-Galactose- ¹³ C ₃	< 10%	< 15%	85-115%

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of D-Galactose-¹³C₃ and its primary metabolites. The protocol, utilizing HILIC chromatography coupled with tandem mass spectrometry, offers high sensitivity, specificity, and reliability. This method is well-suited for metabolic flux studies and clinical research applications, enabling precise tracking of galactose metabolism in various biological systems. Proper method validation is essential before application to experimental samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Multi-omics analysis reveals the mechanism for galactose metabolism in mutant *Streptococcus thermophilus* IMAU20551Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 6. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galactose Analysis Service - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [LC-MS/MS method for quantifying D-Galactose-13C-3 metabolites]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12391572#lc-ms-ms-method-for-quantifying-d-galactose-13c-3-metabolites>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com